4-Fluoro-2,6-dimethylphenol

Vue d'ensemble

Description

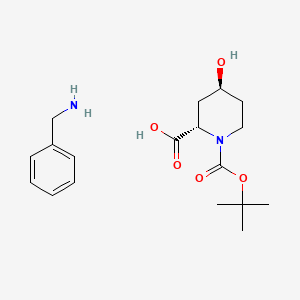

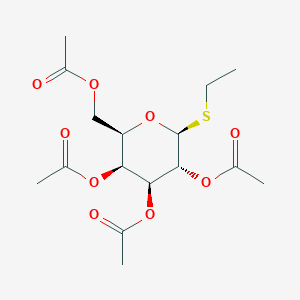

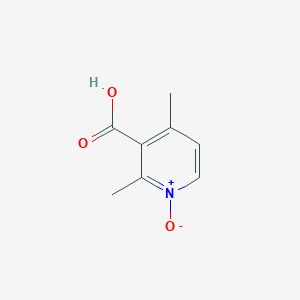

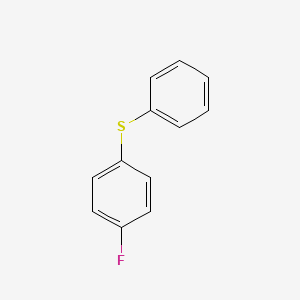

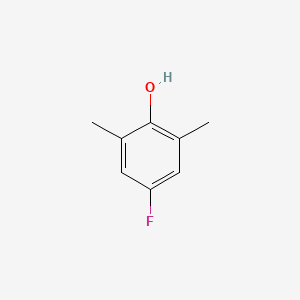

4-Fluoro-2,6-dimethylphenol is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is a heterocyclic organic compound with a molecular formula of C8H9FO .

Synthesis Analysis

The synthesis of 4-Fluoro-2,6-dimethylphenol can be achieved from 2-bromo-5-fluoro-1,3-dimethylbenzene . More details about the synthesis process can be found in the referenced source .Molecular Structure Analysis

The molecular structure of 4-Fluoro-2,6-dimethylphenol consists of a phenol ring with two methyl groups and one fluorine atom. The molecular weight is 140.155 Da . The arrangement of the alkyl substituents at the phenol ring is crucial for its properties .Physical And Chemical Properties Analysis

4-Fluoro-2,6-dimethylphenol has a molecular weight of 140.15500, a density of 1.124±0.06 g/cm3, and a boiling point of 213.2±35.0 °C . Its melting point is 69 °C .Applications De Recherche Scientifique

4-Fluoro-2,6-dimethylphenol: A Comprehensive Analysis of Scientific Research Applications

Synthesis of Pharmaceuticals: 4-Fluoro-2,6-dimethylphenol is used as a precursor in the synthesis of various pharmaceutical compounds. Its fluorinated aromatic structure makes it a valuable intermediate in creating drugs with enhanced metabolic stability and bioavailability.

Material Science: This compound can be used in the development of advanced materials, such as polymers with specific properties like increased resistance to degradation or enhanced electrical conductivity.

Analytical Chemistry: In analytical chemistry, 4-Fluoro-2,6-dimethylphenol can serve as a standard or reagent in chromatographic analysis and mass spectrometry, aiding in the identification and quantification of complex mixtures.

Catalysis: It may act as a ligand for catalysts in organic synthesis reactions, influencing reaction rates and selectivity towards desired products.

Environmental Science: This phenolic compound could be involved in research related to environmental pollution, such as studies on the degradation of pollutants or the synthesis of eco-friendly chemicals.

Biochemistry Research: In biochemistry, it might be used to study enzyme-catalyzed reactions, particularly those involving phenolic substrates or inhibitors.

Lignocellulose Material Research: According to a study mentioned by MilliporeSigma, laccase-mediated grafting involving 4-fluoro-2-methylphenol has been investigated with lignin model compounds and lignocellulose material .

Safety and Handling Studies: Safety data sheets indicate its use in safety research, providing information on proper handling, storage, and disposal methods to prevent occupational hazards .

Safety and Hazards

Mécanisme D'action

- It is a solid at room temperature and should be stored in a dry environment between 2-8°C .

- The compound is soluble in water, with a solubility of 1.19 mg/ml .

- It has a high gastrointestinal absorption and is BBB permeant .

- It is not a substrate for P-glycoprotein and does not inhibit cytochrome P450 enzymes .

4-Fluoro-2,6-dimethylphenol

is a chemical compound with the molecular formula C8H9FO . It has a molecular weight of 140.16 .Propriétés

IUPAC Name |

4-fluoro-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRDTVFZITZMFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40503666 | |

| Record name | 4-Fluoro-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2,6-dimethylphenol | |

CAS RN |

2338-56-9 | |

| Record name | 4-Fluoro-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.